molecular formula C17H11FN2O2 B2402043 3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 864923-24-0

3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2402043
M. Wt: 294.285
InChI Key: VLYKVPYSGMSBEO-UHFFFAOYSA-N
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Description

The compound “3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a derivative of benzofuran[3,2-D]pyrimidine . Benzofuran[3,2-D]pyrimidine derivatives have been synthesized and biologically evaluated for their inhibition on PARP enzyme activity .


Synthesis Analysis

The synthesis of benzofuro[3,2-D]pyrimidine derivatives involves a series of chemical reactions. For instance, a transformation route from shikimic acid to methyl 3-dehydroshikimate (3-MDHS) and to the multi-functionalized methyl 2-amino-3-cyanobenzofuran-5-carboxylate has been reported . This method provides a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines in 63%–90% yields .

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-12-5-3-4-11(8-12)9-20-10-19-15-13-6-1-2-7-14(13)22-16(15)17(20)21/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYKVPYSGMSBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

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